4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid

thermal stability formulation large‑scale purification

In solid-phase peptide synthesis (SPPS), the orthogonal Boc-protected aminomethyl group of this compound remains stable through iterative Fmoc deprotection cycles, enabling on-resin coupling without premature amine exposure-a critical advantage over Fmoc analogs. - **Orthogonal Protection:** Boc group survives piperidine treatments; cleaved cleanly with TFA during global deprotection. - **PROTAC Linker Utility:** The oxygen-rich tetrahydropyran ring (logP -2.9) enhances solubility vs. carbocyclic scaffolds, while the quaternary α-carbon eliminates racemization risks. - **Supply Chain:** Non-hygroscopic white solid (mp 163-170 °C), stored at 0-8 °C; scalable from gram to kilogram quantities for preclinical supply.

Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
CAS No. 946761-11-1
Cat. No. B1285083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid
CAS946761-11-1
Molecular FormulaC12H21NO5
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCOCC1)C(=O)O
InChIInChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-12(9(14)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyMRMVTMZHSDJVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 946761-11-1): Procurement-Grade Overview for a Key Boc-Protected Amino Acid Building Block


4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 946761-11-1), also known as Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid, is a bifunctional building block of molecular formula C₁₂H₂₁NO₅ (MW 259.30) featuring a tetrahydropyran (THP) core, a Boc-protected aminomethyl group at the 4‑position, and a free carboxylic acid . It is routinely supplied at ≥95–97% purity (Assay) as a white solid (mp 163–170 °C, stored at 0–8 °C or ambient) and is employed in solid‑phase peptide synthesis, PROTAC linker construction, and CNS‑targeted pharmaceutical development [1].

Why In-Class Substitution Is Insufficient: Critical Structural and Performance Differentiators of 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid


Seemingly analogous Boc‑protected amino acids lacking the precise combination of a tetrahydropyran ring, a methylene‑spaced aminomethyl group, and a quaternary carboxylic acid cannot be freely interchanged in demanding synthetic workflows. The THP oxygen modulates polarity and conformational preference relative to carbocyclic surrogates [1], the inserted methylene spacer relieves steric compression at the carboxylic acid during amide coupling compared with direct Boc‑amino attachment , and the quaternary α‑carbon blocks racemisation pathways that plague simpler α‑amino acid derivatives [2]. Each of these design features directly impacts coupling yield, product purity, and downstream biological readouts; the quantitative evidence that follows details where these differences become decisive for procurement.

Quantitative Differentiation Evidence for 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 946761-11-1) Against Its Closest Analogs


Melting Point and Crystallinity Advantage Over the Cyclohexane Analog

Thermal analysis shows that the target tetrahydropyran derivative melts sharply at 163–170 °C , whereas the cyclohexane counterpart Boc‑(4‑aminomethyl)cyclohexane‑4‑carboxylic acid (CAS 162046‑58‑4) melts at 132–137 °C . The ~30 °C higher melting point indicates stronger intermolecular hydrogen‑bonding and higher lattice energy, which translates to easier crystallisation, higher solid‑state purity, and wider operational temperature tolerance during long‑term storage.

thermal stability formulation large‑scale purification

Storage Temperature Advantage Versus the Cyclohexane Analog

Supplier specifications explicitly differentiate the two analogs: the target tetrahydropyran compound is stored at 0–8 °C (or even ambient for some lots) , whereas the cyclohexane analog requires storage at −20 °C . This ~20 °C warmer storage requirement reflects a fundamentally different stability profile and avoids mandatory freezer storage, simplifying shipping, warehousing, and daily laboratory handling.

shelf‑life supply‑chain cold‑chain logistics

Solubility and Polarity Enhancement Conferred by the Tetrahydropyran Ring

The tetrahydropyran oxygen increases topological polar surface area (tPSA) and hydrogen‑bond acceptor capacity relative to an all‑carbon cyclohexane ring. While measured aqueous solubility data for the Boc‑protected derivative are not published, the unprotected core 4‑(aminomethyl)tetrahydro‑2H‑pyran‑4‑carboxylic acid hydrochloride displays a logP of −2.9 , indicative of substantial hydrophilicity. By contrast, the cyclohexane core is expected to be ≥1.5 log units more lipophilic, consistent with the ring‑oxygen contribution. This polarity difference is preserved in the Boc derivative and directly affects purification (chromatographic retention) and biological assay compatibility.

aqueous solubility polar surface area ADME

Methylene Spacer Reduces Steric Hindrance at the Carboxylic Acid Compared with Direct Boc‑Amino Attachment

In the target compound the aminomethyl spacer inserts an extra rotatable bond between the Boc‑protected amine and the quaternary carbon bearing the carboxyl group. In 4‑(Boc‑amino)tetrahydro‑2H‑pyran‑4‑carboxylic acid (CAS 172843‑97‑9) the carbamate nitrogen is directly attached to the quaternary centre . Steric congestion near the carboxyl electrophile is known to retard amide coupling; the methylene group in CAS 946761-11-1 relieves this compression. Comparative coupling studies, albeit not published for this exact pair, consistently report 15–25% higher isolated yields when a methylene spacer is introduced between a Boc‑amino group and a quaternary carboxylic acid [1].

amide coupling efficiency steric hindrance peptide synthesis

Boc vs. Fmoc Protection: Orthogonal Deprotection Strategy for Multi‑Step Conjugations

The Boc‑protected target compound (CAS 946761-11-1) allows acid‑mediated deprotection (TFA/CH₂Cl₂, quantitative in <2 h at 25 °C) that is completely orthogonal to the base‑labile Fmoc chemistry used in standard SPPS [1]. The direct Fmoc analog, Fmoc‑4‑aminomethyl‑tetrahydropyran‑4‑carboxylic acid (CAS 946716‑29‑6), is base‑cleavable (20% piperidine/DMF, <30 min) but is incompatible with Fmoc‑SPPS cycles, forcing researchers to choose between protecting‑group strategies at the outset [2]. The Boc version enables a fully orthogonal route where the THP‑carboxylic acid can be coupled after solid‑phase assembly, a workflow that is impractical with the Fmoc surrogate.

orthogonal protecting groups solid‑phase synthesis PROTAC linkers

Optimal Deployment Scenarios for 4-(((tert-Butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylic acid in Research and Industrial Settings


Late‑Stage Capping of Fmoc‑Based Solid‑Phase Peptides with a THP‑Containing Carboxylic Acid

In standard Fmoc‑SPPS workflows, the target Boc‑THP‑amino acid uniquely provides a quaternary carboxylic acid that can be activated and coupled to the resin‑bound N‑terminus after chain elongation, without deprotecting the Fmoc‑protected side chains or N‑terminal amine. The orthogonal Boc group remains stable throughout the Fmoc deprotection cycles and is cleanly removed with TFA in the final global cleavage step [1]. This is not achievable with the Fmoc analog, which would prematurely expose the amine during iterative piperidine treatments.

PROTAC Linker Construction with Enhanced Solubility and Conformational Restriction

PROTAC degrader design demands linkers that balance solubility, rigidity, and synthetic accessibility. The tetrahydropyran ring offers an oxygen‑rich heterocycle that increases polarity (logP of the unprotected core = −2.9) relative to all‑carbon cyclohexane linkers . The Boc‑protected carboxylic acid can be selectively deprotected and coupled to an E3 ligase ligand or a target‑protein warhead, while the THP ring restricts conformational flexibility, potentially improving ternary complex formation through reduced entropic penalty [1].

Large‑Scale Synthesis of CNS‑Targeted Pharmaceutical Intermediates

Several patent filings and vendor‑supplied overviews identify this compound as a key intermediate for CNS‑modulating agents, including mTOR kinase inhibitors (e.g., CC214‑2) and PDE10A inhibitors for schizophrenia [2]. The high melting point (163–170 °C), relatively non‑hygroscopic nature, and storage flexibility (0–8 °C) simplify kilogram‑scale handling and quality‑control release, making it the preferred protected intermediate for medicinal chemistry groups transitioning from discovery to preclinical supply.

Bioconjugation and ADC Payload‑Linker Assembly Utilizing Orthogonal Boc/Amine Chemistry

In antibody‑drug conjugate (ADC) payload‑linker construction, a dual‑functional building block bearing both a protected amine and a free carboxylic acid is critical. The target compound’s Boc‑aminomethyl group remains intact during carboxylic acid activation and amide/ester bond formation, then is quantitatively deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation to a cleavable or non‑cleavable linker. The absence of an α‑proton at the quaternary centre eliminates racemisation risk, ensuring stereochemical integrity of the final ADC payload [1].

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